2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Description
2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C18H16ClN3OS and its molecular weight is 357.86. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound “2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide” are currently unknown. This compound is a derivative of benzamide , which is widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . .
Mode of Action
Benzamides, in general, can interact with various biological targets depending on their specific structure . The presence of the 2-chloro, 1,3,4-thiadiazol-2-yl, and 2,4,6-trimethylphenyl groups in this compound could potentially influence its interaction with its targets.
Biochemical Pathways
Benzamides can participate in various biochemical reactions, but the exact pathways depend on the specific structure of the compound and its biological targets .
Pharmacokinetics
The compound has a molecular weight of 273.75700, a density of 1.195g/cm3, and a boiling point of 327.8ºC at 760 mmHg . These properties could potentially influence its pharmacokinetics.
Result of Action
Given that it is a benzamide derivative, it could potentially have a wide range of effects depending on its specific targets and mode of action .
Biological Activity
2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with a chlorobenzamide moiety and a trimethylphenyl group. Its molecular formula is C15H16ClN3S, with a molecular weight of 301.82 g/mol. The presence of the thiadiazole ring is significant as it is often associated with various biological activities.
Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, a study on related compounds demonstrated broad-spectrum antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus, with MIC values ranging from 0.03 to 2 μg/mL . While specific data on this compound is limited, the structural similarities suggest potential antimicrobial efficacy.
Anticancer Activity
Thiadiazole derivatives have been explored for their anticancer properties. A related compound demonstrated an IC50 value of approximately 92.4 μM against various cancer cell lines including colon adenocarcinoma and lung carcinoma . Although direct studies on the specific compound are lacking, the structural framework indicates a possibility for similar activity.
The biological activity of thiadiazoles often involves interaction with key biological targets. For example:
- Inhibition of Enzymes : Thiadiazoles can inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are crucial in cancer progression and inflammation .
- Antioxidant Properties : Some derivatives have shown antioxidant effects that could contribute to their anticancer potential by reducing oxidative stress in cells .
Case Studies
- Study on Antifungal Activity : A recent study synthesized various thiadiazole derivatives and tested their antifungal properties. Compounds similar to this compound exhibited significant activity against fungal strains, indicating a promising avenue for further research .
- Anticancer Research : In another study focusing on related thiadiazole compounds, researchers observed selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects .
Data Table: Biological Activities of Thiadiazole Derivatives
Properties
IUPAC Name |
2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-10-8-11(2)15(12(3)9-10)17-21-22-18(24-17)20-16(23)13-6-4-5-7-14(13)19/h4-9H,1-3H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSNNTJSEPJERP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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